N-Hexyl-2-nitroaniline N-Hexyl-2-nitroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14032021
InChI: InChI=1S/C12H18N2O2/c1-2-3-4-7-10-13-11-8-5-6-9-12(11)14(15)16/h5-6,8-9,13H,2-4,7,10H2,1H3
SMILES:
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

N-Hexyl-2-nitroaniline

CAS No.:

Cat. No.: VC14032021

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

N-Hexyl-2-nitroaniline -

Specification

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name N-hexyl-2-nitroaniline
Standard InChI InChI=1S/C12H18N2O2/c1-2-3-4-7-10-13-11-8-5-6-9-12(11)14(15)16/h5-6,8-9,13H,2-4,7,10H2,1H3
Standard InChI Key CAGNORWIUGYFLJ-UHFFFAOYSA-N
Canonical SMILES CCCCCCNC1=CC=CC=C1[N+](=O)[O-]

Introduction

Chemical Identification and Structural Features

Molecular Composition and Formula

N-Hexyl-2-nitroaniline (C₁₂H₁₈N₂O₂) consists of a benzene ring with a nitro group at position 2 and a hexylamine substituent on the nitrogen atom. The molecular weight is calculated as 238.29 g/mol, analogous to N-Hexyl-2-methoxy-4-nitroaniline (252.31 g/mol) but without the methoxy group . Key identifiers include:

PropertyValue
IUPAC NameN-Hexyl-2-nitroaniline
Molecular FormulaC₁₂H₁₈N₂O₂
CAS RegistryNot formally assigned
SMILESCCCCCCNC1=C(C=CC=C1)N+[O-]

Spectral Characteristics

While specific spectral data for N-Hexyl-2-nitroaniline are unavailable, its structure suggests:

  • ¹H NMR: Aromatic protons near δ 7.5–8.5 ppm (meta to nitro group), hexyl chain signals at δ 0.8–1.5 ppm .

  • IR Spectroscopy: Stretching vibrations for NO₂ (~1520 cm⁻¹) and N-H (~3400 cm⁻¹) .

Synthesis and Manufacturing

Alkylation of 2-Nitroaniline

2-Nitroaniline (H₂NC₆H₄NO₂) serves as the precursor. Alkylation with hexyl bromide under basic conditions (e.g., K₂CO₃) yields N-Hexyl-2-nitroaniline :

H2NC6H4NO2+C6H13BrBaseC6H13NHC6H4NO2+HBr\text{H}_2\text{NC}_6\text{H}_4\text{NO}_2 + \text{C}_6\text{H}_{13}\text{Br} \xrightarrow{\text{Base}} \text{C}_6\text{H}_{13}\text{NHC}_6\text{H}_4\text{NO}_2 + \text{HBr}

This method mirrors the synthesis of N-methyl-p-nitroaniline, where formylation precedes alkylation to avoid over-alkylation .

Nitration of N-Hexylaniline

Direct nitration of N-hexylaniline risks regioselectivity issues. Sulfonation to block the para position (as in 2-nitroaniline synthesis ) could improve ortho nitro group incorporation.

Optimization and Yield

  • Reaction Solvent: Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve hexyl bromide reactivity.

  • Yield: Analogous N-alkylation reactions report yields >80% under optimized conditions .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Nitroaromatics generally decompose above 200°C, releasing NOₓ gases .

  • Photoreactivity: The nitro group may undergo reduction under UV light, forming hydroxylamine derivatives .

Solubility and Partitioning

SolventSolubility (g/100 mL)
Water<0.1 (hydrophobic)
EthanolModerately soluble
DichloromethaneHighly soluble

The octanol-water partition coefficient (log P) is estimated at 3.2–3.5, indicating high lipophilicity .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Nitroanilines are precursors to benzimidazoles and other heterocycles used in drug design . For example:

  • Anthelmintics: Benzimidazole derivatives target parasitic infections.

  • Antioxidants: Nitro groups can be reduced to amines for further functionalization.

Dye and Pigment Synthesis

Diazotization of N-Hexyl-2-nitroaniline could yield azo dyes, though the hexyl chain may sterically hinder coupling reactions .

Future Research Directions

  • Catalytic Reduction: Exploring Pd/C or enzymatic methods to convert the nitro group to an amine.

  • Polymer Chemistry: Incorporating N-Hexyl-2-nitroaniline into conductive polymers via electropolymerization.

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